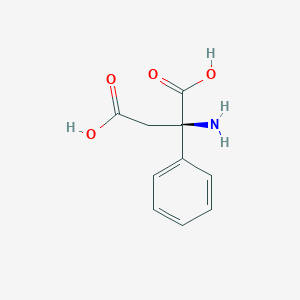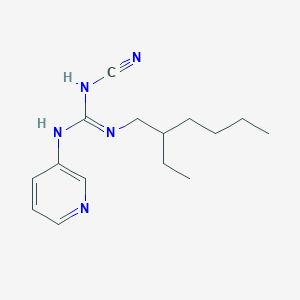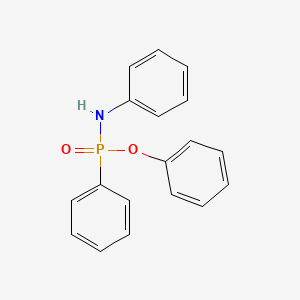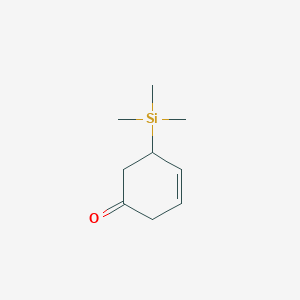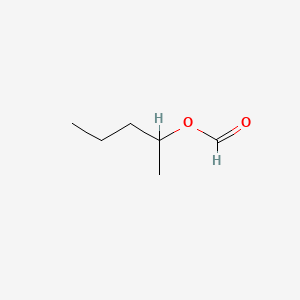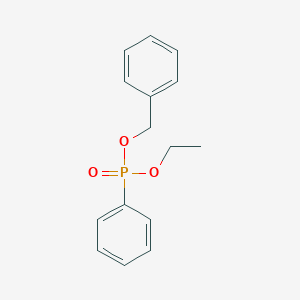
9,13-Dimethyltricosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,13-Dimethyltricosane is a hydrocarbon compound with the molecular formula C25H52. It is a type of dimethylalkane, characterized by the presence of two methyl groups attached to the tricosane chain. This compound is known for its role in chemical communication systems, particularly in certain insect species .
Preparation Methods
The synthesis of 9,13-Dimethyltricosane can be achieved through various organic synthesis routes. One common method involves the alkylation of tricosane with methylating agents under controlled conditions. Industrial production methods may involve the catalytic hydrogenation of precursor compounds or the use of Grignard reagents to introduce the methyl groups at specific positions on the tricosane chain .
Chemical Reactions Analysis
9,13-Dimethyltricosane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alkanes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, can occur under UV light or in the presence of a catalyst
Scientific Research Applications
9,13-Dimethyltricosane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and their properties.
Biology: The compound plays a role in the chemical communication systems of insects, particularly in pheromone signaling.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of 9,13-Dimethyltricosane in biological systems involves its interaction with specific receptors in insects, triggering behavioral responses such as mating or aggregation. The molecular targets include olfactory receptors that detect the presence of the compound, leading to signal transduction pathways that result in the observed behaviors .
Comparison with Similar Compounds
9,13-Dimethyltricosane can be compared with other dimethylalkanes such as 3,9-Dimethyltricosane and 3,3-Dimethyltricosane. While these compounds share similar structural features, the position of the methyl groups can significantly influence their chemical properties and biological activities. For instance, 3,9-Dimethyltricosane has methyl groups at the 3rd and 9th positions, which may affect its reactivity and interaction with biological receptors differently compared to this compound .
Properties
CAS No. |
60696-27-7 |
|---|---|
Molecular Formula |
C25H52 |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
9,13-dimethyltricosane |
InChI |
InChI=1S/C25H52/c1-5-7-9-11-13-14-16-18-21-25(4)23-19-22-24(3)20-17-15-12-10-8-6-2/h24-25H,5-23H2,1-4H3 |
InChI Key |
GRUCJXIKHFHPPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)CCCC(C)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


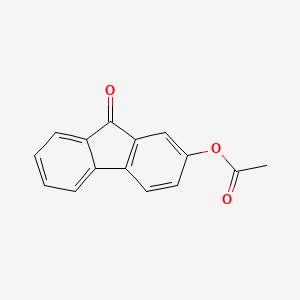

![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)

![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)
